molecular formula C9H10F9I B3321733 1-(Perfluorobutyl)-2-iodopentane CAS No. 1378261-30-3

1-(Perfluorobutyl)-2-iodopentane

Cat. No.: B3321733
CAS No.: 1378261-30-3
M. Wt: 416.07 g/mol
InChI Key: LZDFCOOQYRWHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Perfluorobutyl)-2-iodopentane is a semifluorinated organic compound with the molecular formula C₅H₈F₉I. It consists of a pentane backbone substituted with a perfluorobutyl group (-C₄F₉) at the first carbon and an iodine atom at the second carbon. This structure combines the hydrophobic and lipophobic properties of the perfluorinated chain with the reactivity of the iodine substituent, making it a valuable intermediate in synthesizing fluorinated surfactants, polymers, and specialty materials . Its unique physicochemical properties, such as high density (≈2.01 g/mL) and immiscibility with water, arise from the strong electronegativity of fluorine and the polarizable iodine atom .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonafluoro-6-iodononane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F9I/c1-2-3-5(19)4-6(10,11)7(12,13)8(14,15)9(16,17)18/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDFCOOQYRWHHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101022715
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378261-30-3
Record name 1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodononane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Perfluorobutyl)-2-iodopentane typically involves the reaction of perfluorobutyl iodide with an appropriate pentane derivative under controlled conditions. One common method involves the use of a supergravity reactor, where the mixed solution of perfluorobutyl iodide and an initiator is reacted with ethylene to form the desired product . The reaction conditions often include elevated temperatures and the presence of a phase transfer catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of 1-(Perfluorobutyl)-2-iodopentane may involve continuous flow processes to ensure high yield and efficiency. The use of hypergravity reactors and phase transfer catalysts are common in these methods to enhance reaction rates and product purity . The process is designed to be environmentally friendly, with minimal waste generation and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(Perfluorobutyl)-2-iodopentane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The perfluorobutyl group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or amines, typically under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Formation of perfluorobutyl-substituted pentane derivatives.

    Oxidation: Formation of perfluorobutyl ketones or carboxylic acids.

    Reduction: Formation of perfluorobutyl alcohols or alkanes.

Scientific Research Applications

1-(Perfluorobutyl)-2-iodopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Perfluorobutyl)-2-iodopentane involves its interaction with various molecular targets. The perfluorobutyl group imparts lipophilic properties, allowing the compound to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for certain molecular targets. These interactions can modulate biological pathways and cellular functions .

Comparison with Similar Compounds

Structural Analogues

Semifluorinated compounds with varying fluorocarbon/hydrocarbon chain lengths and substituent positions are critical for understanding structure-property relationships. Key analogues include:

Compound Name Molecular Formula Fluorocarbon Chain Hydrocarbon Chain Substituent Position Key Applications
1-(Perfluorobutyl)pentane (F4H5) C₅H₁₁F₉ C₄F₉ C₅H₁₁ Terminal (-C₄F₉) Drug delivery vehicles
1-(Perfluorohexyl)octane (F6H8) C₈H₁₆F₁₃ C₆F₁₃ C₈H₁₆ Terminal (-C₆F₁₃) Surface coatings
Perfluorobutyl iodide (C₄F₉I) C₄F₉I C₄F₉ None Terminal (-I) Fluorosurfactant synthesis
1-(Perfluorobutyl)-2-iodopentane C₅H₈F₉I C₄F₉ C₅H₈ Internal (-I at C2) Polymer intermediates

Key Observations :

  • Chain Length Effects : Longer fluorocarbon chains (e.g., C₆F₁₃ in F6H8) increase hydrophobicity and thermal stability but reduce reactivity compared to shorter chains (e.g., C₄F₉) .
  • Substituent Position : The internal iodine in 1-(Perfluorobutyl)-2-iodopentane enhances its utility in nucleophilic substitution reactions compared to terminal iodides like C₄F₉I .

Key Findings :

  • Catalyst Impact : Boron trifluoride (BF₃) lowers reaction temperatures but reduces yields, as seen in cyclopentadiene synthesis .
  • Chain Length vs. Reactivity : Perfluorohexyl derivatives react faster than perfluorobutyl analogues due to increased electron-withdrawing effects, despite their larger size .
Physicochemical Properties

Comparative data for select properties:

Compound Density (g/mL) Boiling Point (°C) Water Solubility Refractive Index (n20/D)
1-(Perfluorobutyl)-2-iodopentane* ~2.01 ~66–67 Immiscible ~1.328
Perfluorobutyl iodide 2.01 66–67 Immiscible 1.3285
1-(Perfluorobutyl)pentane 1.75 Not reported Immiscible 1.310

*Assumed similar to perfluorobutyl iodide due to structural similarity.

Key Trends :

  • Density: Fluorinated compounds exhibit higher densities than non-fluorinated analogues (e.g., pentane: 0.626 g/mL).
  • Boiling Points: Perfluorobutyl derivatives have lower boiling points than non-fluorinated alkanes due to weaker intermolecular forces .

Biological Activity

1-(Perfluorobutyl)-2-iodopentane (CAS No. 1378261-30-3) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential toxicity, and therapeutic applications.

Chemical Structure and Properties

1-(Perfluorobutyl)-2-iodopentane features a perfluorobutyl group attached to an iodine-substituted pentane backbone. The presence of the perfluorinated chain significantly alters its hydrophobicity and lipophilicity, which can influence its biological interactions.

The biological activity of 1-(Perfluorobutyl)-2-iodopentane is primarily attributed to its ability to interact with cellular membranes and proteins. The perfluorinated moiety enhances membrane permeability, potentially facilitating the compound's entry into cells. Research indicates that compounds with similar structures can disrupt lipid bilayers, leading to altered cell signaling pathways and metabolic processes.

2. Toxicity Studies

Toxicological assessments have shown that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure. In vitro studies suggest that 1-(Perfluorobutyl)-2-iodopentane may have low acute toxicity; however, prolonged exposure could lead to cellular stress responses. The compound's effects were evaluated using standard assays such as MTT for cell viability and LDH release for membrane integrity.

Study TypeResult
In vitro cytotoxicityLow toxicity observed at low concentrations; significant effects at higher doses
Membrane integrityLDH release indicated potential membrane disruption at elevated concentrations

3. Pharmacological Potential

The unique properties of 1-(Perfluorobutyl)-2-iodopentane suggest potential applications as a drug delivery agent or in targeted therapies. Its ability to enhance solubility and stability of certain drugs could improve therapeutic efficacy. Preliminary studies have explored its use in formulations for poorly soluble drugs, demonstrating enhanced bioavailability in animal models.

Case Study 1: Drug Delivery Applications

A study investigated the use of 1-(Perfluorobutyl)-2-iodopentane as a carrier for anticancer drugs. Results indicated that the compound could encapsulate hydrophobic drugs effectively, leading to improved pharmacokinetics and reduced systemic toxicity compared to traditional delivery methods.

Case Study 2: Environmental Impact Assessment

Given the environmental concerns associated with fluorinated compounds, a study assessed the degradation pathways of 1-(Perfluorobutyl)-2-iodopentane in aquatic systems. Findings suggested that while the compound is resistant to biodegradation, it does not bioaccumulate significantly in aquatic organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Perfluorobutyl)-2-iodopentane
Reactant of Route 2
1-(Perfluorobutyl)-2-iodopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.